Benzyl-2,3,4,5,6-d5 chloride Benzyl-2,3,4,5,6-d5 chloride
Brand Name: Vulcanchem
CAS No.: 68661-11-0
VCID: VC21109729
InChI: InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)CCl
Molecular Formula: C7H7Cl
Molecular Weight: 131.61 g/mol

Benzyl-2,3,4,5,6-d5 chloride

CAS No.: 68661-11-0

Cat. No.: VC21109729

Molecular Formula: C7H7Cl

Molecular Weight: 131.61 g/mol

* For research use only. Not for human or veterinary use.

Benzyl-2,3,4,5,6-d5 chloride - 68661-11-0

Specification

CAS No. 68661-11-0
Molecular Formula C7H7Cl
Molecular Weight 131.61 g/mol
IUPAC Name 1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
Standard InChI InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D
Standard InChI Key KCXMKQUNVWSEMD-RALIUCGRSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H]
SMILES C1=CC=C(C=C1)CCl
Canonical SMILES C1=CC=C(C=C1)CCl

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

Benzyl-2,3,4,5,6-d5 chloride features a benzene ring with five deuterium atoms replacing the standard hydrogen atoms, and a chloromethyl group (-CH2Cl) attached to the ring. The molecular formula is C7H2ClD5 with a molecular weight of 131.61 g/mol . The compound's structure maintains the planar configuration of the benzene ring with the chloromethyl group extending outside this plane.

The selective deuteration pattern specifically targets the aromatic ring positions while leaving the methylene group unmodified. This strategic isotopic labeling creates a molecule that retains the chemical reactivity of the chloromethyl group while providing distinctive spectroscopic properties due to the deuterated aromatic ring.

Physical and Chemical Properties

Benzyl-2,3,4,5,6-d5 chloride exists as a liquid under standard conditions, with properties similar to non-deuterated benzyl chloride but with subtle differences due to the isotopic substitution. The compound demonstrates a calculated XLogP3 value of 2.3, indicating moderate lipophilicity . It contains one rotatable bond, which contributes to its conformational flexibility .

Table 1: Physical Properties of Benzyl-2,3,4,5,6-d5 Chloride

PropertyValueNotes
Molecular Weight131.61 g/molHeavier than non-deuterated analog (126.58 g/mol)
XLogP32.3Indicates moderate lipophilicity
Rotatable Bond Count1Contributes to molecular flexibility
Physical StateLiquidAt standard temperature and pressure
CAS Number68661-11-0Registry identification number

The compound exhibits solubility characteristics similar to conventional benzyl chloride, being soluble in common organic solvents such as ethanol, chloroform, and diethyl ether, but showing limited solubility in water. The deuterium labeling affects vibrational frequencies, resulting in slightly altered spectroscopic properties compared to the non-deuterated analog.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Benzyl-2,3,4,5,6-d5 chloride can be synthesized through several methodologies, with the most common approach involving the chlorination of benzyl-2,3,4,5,6-d5 alcohol. This reaction typically employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under carefully controlled anhydrous conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

The reaction conditions generally involve:

  • Adding the chlorinating agent dropwise to a solution of benzyl-2,3,4,5,6-d5 alcohol in an appropriate solvent

  • Maintaining temperatures around room temperature or slightly elevated (25-40°C)

  • Ensuring anhydrous conditions to prevent side reactions

  • Purification through distillation or chromatographic techniques

Industrial Production Methods

Industrial production of Benzyl-2,3,4,5,6-d5 chloride follows similar synthetic principles but implements scaled-up processes with optimized conditions. The industrial methodology focuses on:

  • Using high-purity deuterated precursors to ensure isotopic enrichment

  • Implementing precise temperature and pressure controls to maximize yield

  • Employing specialized catalysts to enhance reaction efficiency

  • Utilizing continuous flow processes for larger-scale production

  • Implementing rigorous purification protocols to achieve high isotopic purity

Chemical Reactivity and Reactions

Nucleophilic Substitution Reactions

Benzyl-2,3,4,5,6-d5 chloride readily participates in nucleophilic substitution reactions at the benzylic position. The chlorine atom acts as a good leaving group, facilitating reactions with various nucleophiles:

  • Reaction with hydroxide ions produces benzyl-2,3,4,5,6-d5 alcohol

  • Reaction with ammonia or amines yields benzyl-2,3,4,5,6-d5 amines

  • Reaction with thiols generates benzyl-2,3,4,5,6-d5 thioethers

These reactions typically occur under mild conditions in polar solvents such as water, alcohols, or dimethylformamide (DMF), often requiring heating to complete the substitution process.

Oxidation and Reduction Reactions

The compound undergoes oxidation reactions, particularly at the benzylic carbon. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can transform the compound into benzyl-2,3,4,5,6-d5 alcohol or further to benzyl-2,3,4,5,6-d5 carboxylic acid, depending on reaction conditions.

Reduction reactions, often employing palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), can reduce the compound to produce benzyl-2,3,4,5,6-d5. These transformations maintain the deuterium labeling pattern on the aromatic ring, making them valuable for tracking reaction pathways.

Table 2: Major Reaction Types and Products

Reaction TypeReagentsProductsConditions
Nucleophilic SubstitutionNaOH, NH3, RSHBenzyl-2,3,4,5,6-d5 alcohol, amine, thioetherPolar solvents, moderate temperature
OxidationKMnO4, CrO3Benzyl-2,3,4,5,6-d5 alcohol, carboxylic acidAcidic or basic conditions
ReductionPd/C, H2 or LiAlH4Benzyl-2,3,4,5,6-d5Room temperature or cooling required

Scientific Research Applications

Applications in Organic Chemistry

Benzyl-2,3,4,5,6-d5 chloride serves as a critical tool in organic synthesis and mechanistic investigations. Its deuterium labeling provides distinct advantages:

  • As a precursor for synthesizing other deuterated compounds

  • For studying reaction mechanisms through isotope effects

  • For investigating benzylation reactions with precise tracking of the benzyl group

  • As an internal standard in quantitative analyses

Researchers leverage the compound to develop novel synthetic methodologies and to elucidate reaction pathways that would be difficult to study with non-deuterated analogs. The deuterium labeling enables clear differentiation between competing reaction pathways through mass spectrometric analysis of products.

Metabolic Studies and Biochemical Applications

In biochemical research, Benzyl-2,3,4,5,6-d5 chloride acts as a valuable tracer compound for studying metabolic pathways involving benzyl groups. The deuterium atoms provide a distinctive isotopic signature that can be tracked through complex biological transformations. This application is particularly important in:

  • Drug metabolism studies

  • Xenobiotic detoxification pathway investigations

  • Enzyme mechanism elucidation

  • Metabolite identification and quantification

Table 3: Research Applications in Biochemical Studies

Application AreaMethodologyKey FindingsSignificance
Drug MetabolismTracer studies in cellular systemsEnhanced tracking of metabolic transformationsImproved understanding of pharmacokinetics
Xenobiotic ProcessingIn vivo labeling experimentsIdentification of novel detoxification pathwaysDevelopment of safer pharmaceutical agents
Enzyme MechanismsKinetic isotope effect studiesElucidation of rate-determining stepsEnhanced understanding of biochemical processes
MetabolomicsMass spectrometry trackingImproved detection of low-abundance metabolitesMore comprehensive metabolic profiling

Pharmaceutical Research and Development

In pharmaceutical development, Benzyl-2,3,4,5,6-d5 chloride contributes to the synthesis of deuterated drug candidates. These deuterated pharmaceuticals often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts. The strategic incorporation of deuterium can:

  • Extend drug half-life by slowing metabolic degradation

  • Reduce formation of toxic metabolites

  • Enhance therapeutic index

  • Provide intellectual property opportunities through deuterated analogs of existing drugs

The pharmaceutical industry has increasingly recognized the value of deuterium incorporation as a strategy for developing improved second-generation medications with enhanced pharmacokinetic profiles.

Industrial Applications

Use as a Reagent in Chemical Synthesis

Beyond research applications, Benzyl-2,3,4,5,6-d5 chloride finds use in industrial chemical synthesis as a specialized reagent. Its applications include:

  • Production of deuterated reference standards for analytical chemistry

  • Synthesis of deuterium-labeled intermediates for specialty chemicals

  • Preparation of deuterated materials for advanced material science applications

The compound's selective deuteration pattern makes it particularly valuable for applications requiring specific isotopic labeling patterns.

Specialty Chemical Production

In the specialty chemicals sector, Benzyl-2,3,4,5,6-d5 chloride serves as a building block for high-value products including:

  • Analytical standards for environmental monitoring

  • Reference compounds for pharmaceutical quality control

  • Specialized reagents for forensic applications

Table 4: Industrial Applications

SectorApplicationValue Proposition
Analytical ChemistryReference standard productionEnhanced accuracy in quantitative analysis
PharmaceuticalQuality control materialsImproved method validation procedures
Material ScienceAdvanced polymer developmentNovel materials with distinctive properties
Forensic ScienceSpecialized analytical reagentsMore reliable forensic determinations

Comparison with Similar Compounds

Comparison with Non-deuterated Benzyl Chloride

While Benzyl-2,3,4,5,6-d5 chloride shares most chemical properties with non-deuterated benzyl chloride, several important differences exist:

  • Slightly higher molecular weight (131.61 g/mol vs. 126.58 g/mol)

  • Distinctive spectroscopic properties, particularly in NMR and mass spectrometry

  • Kinetic isotope effects that may alter reaction rates in certain transformations

  • Enhanced stability in certain chemical environments due to deuterium substitution

These differences, while subtle in many standard chemical reactions, become significant in specialized analytical applications and mechanistic studies.

Comparison with Other Deuterated Analogs

Several related deuterated compounds exhibit complementary properties to Benzyl-2,3,4,5,6-d5 chloride:

Table 5: Comparison with Related Deuterated Compounds

CompoundDeuteration PatternPrimary ApplicationsKey Differences
Benzyl-d7 chlorideComplete deuteration (ring and methylene)Comprehensive isotope labeling studiesDifferent mass spectral fragmentation pattern
Benzyl-α,α-d2 chlorideDeuteration only at benzylic positionMechanistic studies of benzylic reactivityFocuses on benzylic position reactions
Benzyl-2,3,4,5,6-d5 cyanideSame ring deuteration with cyanide instead of chlorideMetabolic tracing of different functional groupsDifferent reactivity profile due to cyanide group

The specific deuteration pattern of Benzyl-2,3,4,5,6-d5 chloride makes it uniquely suited for applications where maintaining the reactivity of the benzylic position while providing isotopic labeling on the aromatic ring is required.

Future Research Directions

Emerging Applications

Several promising research directions for Benzyl-2,3,4,5,6-d5 chloride include:

  • Development of deuterated pharmaceuticals with improved pharmacokinetic profiles

  • Application in advanced imaging techniques for metabolic pathway visualization

  • Integration into novel catalytic systems for selective transformations

  • Utilization in materials science for creating specialty polymers with unique properties

Methodological Advances

Ongoing improvements in synthetic methodologies are likely to enhance the accessibility and utility of Benzyl-2,3,4,5,6-d5 chloride:

  • Development of more efficient deuteration protocols with higher isotopic purity

  • Creation of continuous flow synthesis methods for improved scalability

  • Integration with emerging technologies such as photocatalysis and electrochemistry

  • Exploration of new reaction pathways that leverage the compound's unique properties

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